H-Val-Asn-OH

概要

説明

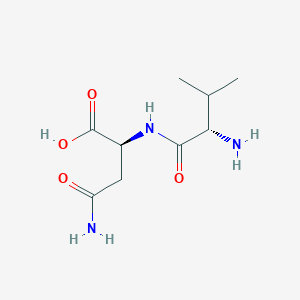

H-Val-Asn-OH, also known as Valyl-Asparagine, is a dipeptide composed of the amino acids valine and asparagine. This compound is significant in various biochemical processes and has roles as a metabolite. It is functionally related to L-valine and L-asparagine .

準備方法

Synthetic Routes and Reaction Conditions

H-Val-Asn-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale production, ensuring high purity and yield of the dipeptide .

化学反応の分析

Deamidation and Succinimide Formation

The asparagine (Asn) residue in H-Val-Asn-OH is prone to deamidation under physiological conditions, forming a succinimide intermediate. This reaction proceeds via nucleophilic attack by the backbone amide nitrogen on the Asn side-chain carbonyl, releasing ammonia and generating a cyclic imide (succinimide) .

Key Findings:

-

Activation Energy : Deamidation occurs via a bifurcating pathway with activation energies of 132–139 kJ/mol (B3LYP/B3P86 levels) .

-

Products : Two primary structures form:

| Pathway | Activation Energy (kJ/mol) | Primary Product | Conditions |

|---|---|---|---|

| Succinimide | 129–132 | Cyclic imide | pH 7–9, 60°C |

| Furanone | 132–139 | Furanone lactone | Neutral pH, 25–60°C |

Chemical Cleavage via Hypervalent Iodine Reagents

This compound undergoes selective cleavage at the Asn residue when treated with diiodobenzene (DIB) in neutral aqueous buffer . This method exploits the nucleophilicity of the Asn side chain, leading to Hofmann rearrangement and subsequent peptide bond hydrolysis.

Reaction Conditions:

-

Reagent : 3 equivalents DIB.

-

pH : 7.0–9.0.

-

Temperature : 37–60°C.

Example:

textThis compound + DIB → H-Val-NH₂ + Aspartic acid derivatives

Enzymatic Methylation and Hydroxylamine Cleavage

Isoaspartyl (isoAsp) residues, formed via spontaneous deamidation, are selectively cleaved using protein L-isoaspartyl-O-methyltransferase (PIMT) and hydroxylamine :

-

Methylation : PIMT transfers a methyl group from S-adenosyl-L-methionine to isoAsp.

-

Cleavage : Hydroxylamine hydrolyzes the succinimide intermediate at pH 7–9, yielding peptide fragments.

Efficiency:

| Condition | Cleavage Yield (this compound) | Selectivity (vs. Asp) |

|---|---|---|

| pH 7.0, 45°C | 60–82% | 10:1 |

| pH 9.0, 60°C | 61% | 6:1 |

Metal-Catalyzed Hydrolysis

Palladium(II) complexes (e.g., [Pd(en)(H₂O)₂]²⁺ ) catalyze amide bond hydrolysis in asparagine-containing peptides .

Mechanism:

-

Coordination of Pd²⁺ to the Asn carbonyl oxygen.

-

Nucleophilic attack by water, leading to peptide bond cleavage.

Conditions:

-

Catalyst : 5 equivalents [Pd(en)(H₂O)₂]²⁺.

-

pH : 2.0.

-

Temperature : 60°C.

-

Time : 4 days.

Stability and Isomerization Effects

The D-β-Asp isomer (formed via Asn racemization) exhibits exceptional resistance to peptide bond cleavage compared to the native L-α-Asp form .

Key Data:

-

Half-life (pH 4.0, 70°C) :

-

L-α-Asp : <24 hours.

-

D-β-Asp : >72 hours.

-

科学的研究の応用

Applications in Biotechnology

1. Peptide Synthesis:

Val-Asn is utilized in solid-phase peptide synthesis (SPPS), a method that allows for the efficient production of peptides with high yield and purity. Recent advancements have integrated Val-Asn into the synthesis of complex cyclic peptides, enhancing their biological activity against various pathogens .

2. Drug Development:

Val-Asn has been explored as a potential therapeutic agent due to its structural similarity to bioactive peptides. Its role as a metabolite suggests it may have physiological relevance, particularly in metabolic pathways involving valine and asparagine .

Case Study: Antibiotic Synthesis

In a recent study, researchers successfully synthesized the antibiotic AS-48 using a combination of SPPS and enzymatic cyclization techniques involving Val-Asn. The resulting cyclic structure demonstrated significant antimicrobial activity, highlighting the importance of Val-Asn in developing new antibiotics .

Applications in Pharmaceuticals

1. Antimicrobial Activity:

Val-Asn has shown promise in antimicrobial assays, where it was tested against various bacterial strains. The dipeptide's structure allows it to interact effectively with bacterial membranes, leading to cell lysis and death .

2. Cancer Research:

Research indicates that dipeptides like Val-Asn may inhibit tumor growth by modulating metabolic pathways. Studies have demonstrated that Val-Asn can affect cell proliferation rates in certain cancer cell lines, suggesting potential applications in cancer therapy .

Analytical Chemistry Applications

1. Mass Spectrometry:

Val-Asn is often analyzed using mass spectrometry techniques due to its unique fragmentation patterns. Research has focused on understanding the deamidation reactions of protonated dipeptides like Val-Asn, which can provide insights into peptide stability and behavior under different conditions .

Data Table: Fragmentation Patterns of H-Val-Asn-OH

| Fragmentation Pathway | Threshold Energy (kJ/mol) | Observed Products |

|---|---|---|

| Deamidation | 129 ± 5 | Succinimide, Furanone |

| Ammonia Loss | 114 ± 3 | Deamidated products |

作用機序

The mechanism of action of H-Val-Asn-OH involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins or act as a signaling molecule. The exact pathways depend on the biological context and the specific proteins it interacts with .

類似化合物との比較

Similar Compounds

H-Asn-Val-OH: Another dipeptide with reversed amino acid sequence.

H-Val-Gln-OH: Contains glutamine instead of asparagine.

H-Val-Lys-OH: Contains lysine instead of asparagine

Uniqueness

H-Val-Asn-OH is unique due to its specific sequence of valine and asparagine, which imparts distinct biochemical properties. Its role as a metabolite and its specific interactions with proteins differentiate it from other similar dipeptides .

生物活性

H-Val-Asn-OH, also known as Valine-Asparagine, is a dipeptide composed of the amino acids valine and asparagine. This compound has garnered attention due to its potential biological activities, which are critical in various biochemical processes and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a branched-chain structure from valine, contributing unique physical and chemical properties. The amine group (–NH2) from valine and the carboxyl group (–COOH) from asparagine are linked via a peptide bond, forming the dipeptide. The molecular formula for this compound is C9H17N3O4, with a molecular weight of approximately 203.25 g/mol.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : Some studies suggest that peptides like this compound may possess antioxidant capabilities, which can help in scavenging free radicals and reducing oxidative stress in cells.

- Role in Muscle Metabolism : Valine, being a branched-chain amino acid (BCAA), plays a crucial role in muscle metabolism, potentially aiding in muscle recovery and growth.

- Nitrogen Transport : Asparagine is significant for nitrogen transport and metabolism, which is essential for various cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other dipeptides that have similar structures. Below is a table summarizing some comparable compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| H-Asp-Val-OH | Aspartic Acid + Valine | Involved in neurotransmitter synthesis |

| H-Leu-Asn-OH | Leucine + Asparagine | Important for muscle metabolism |

| H-Ile-Asn-OH | Isoleucine + Asparagine | Plays a role in protein synthesis |

| H-Thr-Asn-OH | Threonine + Asparagine | Involved in various metabolic pathways |

The primary distinction of this compound lies in its branched-chain structure from valine, which may enhance its role in muscle metabolism compared to other dipeptides containing different amino acids.

Case Studies and Research Findings

Recent studies have explored the biological activities of peptides similar to this compound. For instance, research highlighted the antioxidant potential of collagen peptides derived from sea cucumbers, which demonstrated effective scavenging of free radicals and protection against oxidative damage in cellular models . While these findings do not directly involve this compound, they underscore the importance of peptide structures in biological activity.

Moreover, molecular docking studies have been conducted to evaluate the interactions between peptides and biological targets. These studies suggest that specific amino acid residues within peptides can significantly influence their binding affinity and biological functions .

特性

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(2)7(11)8(14)12-5(9(15)16)3-6(10)13/h4-5,7H,3,11H2,1-2H3,(H2,10,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITCOKQIPFWQQD-FSPLSTOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

66170-00-1 | |

| Record name | Valylasparagine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。